[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate
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Description
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of compounds related to “[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate” has been explored. For instance, the study of similar compounds showed specific molecular interactions, such as N—H⋯O hydrogen bonds and intermolecular C—H⋯O interactions, which are crucial in understanding the crystalline forms of these compounds (Dadou et al., 2019).
Chemical Synthesis and Reactivity
- Research has focused on the synthesis and reactions of compounds structurally similar to “this compound.” These studies include methods for preparing different derivatives, which are important for developing new chemical entities with potential applications (Tidwell et al., 1998).
Potential Substrates for Pharmaceutical Applications
- Some derivatives of the compound have been explored as potential substrates for pharmaceutical applications. For example, research on isoxazolo-[3,4-d]-pyridazin-7-(6H)-one, a compound with a similar structure, investigated its use in synthesizing new aldose reductase inhibitors, highlighting the potential medical applications of these compounds (Costantino et al., 1999).
Spectroscopic Studies
- Spectroscopic studies, including FT-IR, NMR, and ESI-MS, have been conducted on related pyridazinone derivatives. Such studies provide insights into the molecular structure and properties, which are essential for various applications in chemistry and materials science (Kalai et al., 2021).
properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O3/c1-4(12)14-3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGLXEMCIBDHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.